molecular formula C8H5F2IO3 B2733262 3-(Difluoromethoxy)-4-iodobenzoic acid CAS No. 1695687-68-3

3-(Difluoromethoxy)-4-iodobenzoic acid

Cat. No.: B2733262
CAS No.: 1695687-68-3
M. Wt: 314.026
InChI Key: XUDGTJHOJIRNAE-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-iodobenzoic acid is an organic compound that features both difluoromethoxy and iodobenzoic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4-iodobenzoic acid typically involves the introduction of the difluoromethoxy group and the iodination of the benzoic acid core. One common method involves the reaction of 4-hydroxybenzoic acid with difluoromethyl ether in the presence of a base to form the difluoromethoxy derivative. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(Difluoromethoxy)-4-iodobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)-4-chlorobenzoic acid
  • 3-(Difluoromethoxy)-4-bromobenzoic acid
  • 3-(Difluoromethoxy)-4-fluorobenzoic acid

Uniqueness

3-(Difluoromethoxy)-4-iodobenzoic acid is unique due to the presence of both the difluoromethoxy and iodine functional groups. The difluoromethoxy group imparts unique electronic properties, while the iodine atom provides opportunities for halogen bonding and other interactions that are not possible with other halogens .

Properties

IUPAC Name

3-(difluoromethoxy)-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2IO3/c9-8(10)14-6-3-4(7(12)13)1-2-5(6)11/h1-3,8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDGTJHOJIRNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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